Subnanomolar NR2B Binding Affinity
NMDA receptor antagonist 2 binds to the NR2B subunit with a Ki of 0.88 nM in a radioligand binding assay using homogenized human temporal cortex [1]. This affinity is approximately 4-fold higher than that of traxoprodil (CP-101,606; Ki = 3.4 nM) [1], 9-fold higher than rislenemdaz (MK-0657; Ki = 8.1 nM) , and over 400-fold higher than the prototypical antagonist ifenprodil (IC50 = 340 nM) .
| Evidence Dimension | NR2B binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.88 nM |
| Comparator Or Baseline | Traxoprodil: 3.4 nM; Rislenemdaz: 8.1 nM; Ifenprodil: ~340 nM (IC50) |
| Quantified Difference | 3.9-fold lower Ki vs. traxoprodil; 9.2-fold lower vs. rislenemdaz; >400-fold lower vs. ifenprodil |
| Conditions | Radioligand binding assay using homogenized human temporal cortex (target) and reported literature values (comparators) |
Why This Matters
Higher affinity enables robust target engagement at lower concentrations, reducing the risk of off-target pharmacology and improving assay sensitivity in mechanistic studies.
- [1] Layton ME, Kelly MJ 3rd, Rodzinak KJ, Sanderson PE, Young SD, Bednar RA, DiLella AG, Mcdonald TP, Wang H, Mosser SD, Fay JF, Cunningham ME, Reiss DR, Fandozzi C, Trainor N, Liang A, Lis EV, Seabrook GR, Urban MO, Yergey J, Koblan KS. Discovery of 3-substituted aminocyclopentanes as potent and orally bioavailable NR2B subtype-selective NMDA antagonists. ACS Chem Neurosci. 2011 Jul 20;2(7):352-62. doi: 10.1021/cn200013d. View Source
